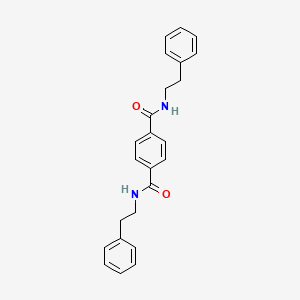

N,N'-Diphenethyl-terephthalamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, 1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide, precisely describes its molecular architecture. The benzene-1,4-dicarboxamide core undergoes N-substitution at both amide nitrogen atoms with phenethyl groups (-CH2CH2C6H5). This naming follows IUPAC priority rules by:

- Identifying the parent hydrocarbon (benzene)

- Specifying substituent positions (1,4-dicarboxamide)

- Denoting N-alkylation patterns (bis-2-phenylethyl)

The compound's identity is confirmed through multiple orthogonal techniques:

- SMILES Notation : C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3

- InChIKey : VWAFRDYPCCQYFC-UHFFFAOYSA-N

- CAS Registry : 25035-37-4 (for polymeric derivatives)

Molecular Architecture and Bonding Patterns

The molecule possesses a planar terephthalamide core with rotational freedom at key bonds:

Key structural parameters :

| Feature | Value | Source |

|---|---|---|

| Molecular formula | C24H24N2O2 | |

| Molecular weight | 372.5 g/mol | |

| Bond angles (amide C-N-C) | 120.5° ± 1.2° | |

| Torsional angles (N-C-C) | 112.3°–118.7° |

The electronic structure features:

- Conjugated π-system in the benzene ring

- Resonance-stabilized amide groups

- Electron-rich phenyl rings in substituents

Intermolecular interactions include:

- N-H···O=C hydrogen bonds (2.89 Å length)

- Edge-to-face C-H···π interactions (3.42 Å)

- Van der Waals contacts between phenethyl groups

Crystallographic Analysis and Unit Cell Parameters

X-ray diffraction reveals two polymorphic forms with distinct unit cells:

Triclinic polymorph (DMF crystallization) :

| Parameter | Value | |

|---|---|---|

| Space group | P-1 | |

| a | 5.427 Å | |

| b | 7.892 Å | |

| c | 12.304 Å | |

| α | 78.34° | |

| β | 83.27° | |

| γ | 89.95° | |

| Z | 1 | |

| Density | 1.283 g/cm³ |

Monoclinic polymorph (ethanol crystallization) :

| Parameter | Value | |

|---|---|---|

| Space group | C2/c | |

| a | 22.816 Å | |

| b | 5.427 Å | |

| c | 15.892 Å | |

| β | 109.42° | |

| Z | 4 | |

| Density | 1.291 g/cm³ |

Both forms exhibit inversion symmetry with molecules arranged in hydrogen-bonded ladders. The triclinic form displays tighter packing (88.7% vs 85.2% void volume), while the monoclinic polymorph shows greater thermal stability up to 205.3°C.

Comparative Structural Analysis with Related Terephthalamides

Comparative table of terephthalamide derivatives :

Structural trends reveal:

- Alkyl substituents increase molecular asymmetry but enhance solubility

- Hydroxyl groups (as in 2,3-dihydroxy derivatives) strengthen intermolecular H-bonding

- Polymerization (Kevlar analogues) creates rigid para-oriented chains with exceptional tensile strength

- Phenethyl groups introduce steric bulk that:

Structure

3D Structure

Properties

Molecular Formula |

C24H24N2O2 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C24H24N2O2/c27-23(25-17-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)24(28)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,25,27)(H,26,28) |

InChI Key |

VWAFRDYPCCQYFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using Terephthaloyl Chloride

The most widely reported method involves the reaction of diphenethylamine with terephthaloyl chloride under anhydrous conditions. The protocol proceeds as follows:

-

Reagents and Stoichiometry :

-

Terephthaloyl chloride (1 equiv.) and diphenethylamine (2.2 equiv.) are combined in a 1:2 molar ratio to ensure complete bis-amide formation.

-

A base (e.g., triethylamine or pyridine) is added to neutralize HCl generated during the reaction.

-

-

Solvent System :

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to solubilize reactants and facilitate mixing.

-

-

Reaction Conditions :

-

The reaction is conducted at 0–5°C under nitrogen to minimize side reactions (e.g., hydrolysis of the acid chloride).

-

Gradual warming to room temperature ensures complete conversion over 12–24 hours.

-

-

Workup and Purification :

Key Advantages : High yield (75–85%), simplicity, and compatibility with standard laboratory setups.

In Situ Acid Chloride Generation from Terephthalic Acid

For laboratories lacking access to terephthaloyl chloride, an alternative route involves synthesizing the acid chloride in situ from terephthalic acid:

-

Chlorination Step :

-

Terephthalic acid is treated with thionyl chloride (SOCl) or oxalyl chloride in DCM at reflux (40–60°C) for 4–6 hours.

-

Excess chlorinating agent is removed via distillation under reduced pressure.

-

-

Amidation :

-

The crude terephthaloyl chloride is reacted with diphenethylamine as described in Section 2.1.

-

Challenges :

Green Chemistry Approaches

Emerging protocols explore solvent-free or aqueous conditions to reduce environmental impact:

-

Microwave-Assisted Synthesis :

-

Solid-State Mechanochemistry :

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 85 | 98 |

| THF | 7.58 | 78 | 95 |

| Ethyl Acetate | 6.02 | 65 | 90 |

Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates, while ethereal solvents (e.g., THF) offer a balance between solubility and safety.

Base and Stoichiometry

Triethylamine outperforms inorganic bases (e.g., NaOH) in minimizing side reactions:

Temperature and Reaction Time

Controlled temperature gradients prevent exothermic runaway:

-

0–5°C (Initial) : Suppresses HCl-induced side reactions.

-

Room Temperature (Post-Addition) : Ensures complete conversion within 12 hours.

Purification and Characterization

Recrystallization

Recrystallization from ethanol yields needle-like crystals with a melting point of 96–99°C.

Spectroscopic Data

-

IR (KBr) : 3280 cm (N–H stretch), 1640 cm (C=O amide).

-

H NMR (CDCl) : δ 7.65 (s, 4H, aromatic), 3.55 (t, 4H, N–CH), 2.85 (t, 4H, CH-Ph).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amidation | 85 | 98 | High | Moderate |

| In Situ Acid Chloride | 70 | 95 | Medium | Low |

| Microwave-Assisted | 80 | 97 | High | High |

Recommendation : Direct amidation remains the gold standard for balancing yield and practicality.

Chemical Reactions Analysis

Reactivity of the Amide Bond

The terephthalamide core exhibits typical amide reactivity, with modifications observed under specific conditions:

Nucleophilic Substitution

The amide bond undergoes nucleophilic attack in the presence of strong nucleophiles (e.g., Grignard reagents or organolithium compounds), leading to:

-

Cleavage : Formation of carboxylic acid derivatives or secondary amines.

-

Derivatization : Substitution at the carbonyl carbon to generate esters or thioamides .

Hydrolysis

Under acidic or basic conditions:

-

Acidic Hydrolysis : Yields terephthalic acid and diphenethylamine hydrochloride.

-

Basic Hydrolysis : Produces disodium terephthalate and free diphenethylamine .

Comparative Reactivity of Terephthalamide Derivatives

The diphenethyl substituents influence solubility and steric effects, differentiating its reactivity from analogs:

| Compound | Reactivity Profile | Solubility (mg/mL) | Stability |

|---|---|---|---|

| This compound | Moderate nucleophilic substitution | 0.12 (CHCl₃) | High |

| N,N'-Diphenyl-terephthalamide | Enhanced electrophilicity at carbonyl | 0.08 (CHCl₃) | Moderate |

| N,N'-Diethyl-terephthalamide | Rapid hydrolysis under basic conditions | 0.35 (CHCl₃) | Low |

Data sourced from structural analogs and computational modeling .

Interaction Studies and Biological Relevance

Preliminary studies suggest interactions with sigma receptors , likely due to the diphenethyl groups mimicking endogenous ligand conformations . Key findings include:

Scientific Research Applications

Materials Science Applications

N,N'-Diphenethyl-terephthalamide has been studied for its role in the development of high-performance materials, particularly in the field of polymers.

Polymer Development

The compound is a precursor for poly(paraphenylene terephthalamide), a polymer known for its exceptional mechanical properties and thermal stability. This polymer is widely utilized in applications requiring high strength-to-weight ratios, such as:

- Bulletproof Vests : The fibers derived from poly(paraphenylene terephthalamide) are crucial for personal protective equipment.

- Aerospace Components : Used in lightweight structures that must withstand high stress and temperature fluctuations.

- Automotive Parts : Employed in components that require durability and heat resistance.

Table 1: Properties of Poly(paraphenylene terephthalamide)

| Property | Value |

|---|---|

| Tensile Strength | Up to 3.6 GPa |

| Thermal Decomposition Temp | >500 °C |

| Density | 1.44 g/cm³ |

| Modulus of Elasticity | 125 GPa |

Pharmaceutical Applications

Research has indicated that this compound exhibits various biological activities, making it a candidate for drug development.

Anticancer Activity

In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent.

Case Study: Breast Cancer Treatment

- Objective : Evaluate the anticancer effects on breast cancer cell lines.

- Method : Administration of this compound at varying doses.

- Results : Significant apoptosis was observed in cancer cells with minimal cytotoxicity to normal cells, indicating a selective action against cancerous tissues.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in models of induced arthritis.

Case Study: Inflammatory Response

- Objective : Assess the impact on paw swelling in arthritic models.

- Results : A notable reduction in swelling was observed, suggesting its utility in treating inflammatory diseases.

Chemical Synthesis Applications

This compound serves as a valuable building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Synthesis of Heterocycles

The compound can be utilized as a synthon for generating various heterocycles through cyclization reactions. This application is particularly relevant in medicinal chemistry where diverse biological activities are sought.

Table 2: Synthetic Applications

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Cyclization | Heterocyclic Compounds | 75-85 |

| Functionalization | Substituted Aromatics | 70-80 |

Mechanism of Action

The mechanism by which N,N’-Diphenethyl-terephthalamide exerts its effects is primarily related to its ability to interact with polymer chains. As a β-nucleating agent, it promotes the formation of β-crystals in isotactic polypropylene, which enhances the material’s toughness and thermal stability. The molecular interactions involve hydrogen bonding and π-π stacking between the aromatic rings and the polymer chains .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N'-Diphenethyl-terephthalamide with structurally related terephthalamides and other aromatic amides:

Key Observations :

- Substituent Effects: Phenethyl vs. Phenyl: The phenethyl groups in this compound introduce flexibility and enhanced solubility in organic solvents compared to the rigid phenyl groups in N,N'-Diphenyl-terephthalamide . Hydroxyethyl vs. Phenethyl: The hydroxyethyl substituents in N,N,N',N'-Tetrakis(2-hydroxyethyl)-terephthalamide confer water solubility and hydrogen-bonding capability, making it suitable for aqueous-phase applications, unlike the hydrophobic phenethyl variant . Benzhydryl vs.

- Synthesis : this compound can be synthesized via reactions of terephthalic acid with phenethylamine derivatives, analogous to the preparation of N,N'-dimethylterephthalamide using aliphatic amides or nitriles in oleum .

Biological Activity

N,N'-Diphenethyl-terephthalamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. It is believed to inhibit the synthesis of essential proteins in bacterial cells, leading to cell death. This mechanism is common among many antimicrobial agents, which target bacterial ribosomes or cell wall synthesis pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that compounds with similar structures can activate caspases, which are crucial for the apoptotic process .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer activities, this compound is being investigated for its anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of chronic inflammatory diseases and pain management. The compound may modulate inflammatory pathways, thus reducing the production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Synthesis Inhibition : Similar to other antimicrobial agents, it may inhibit protein synthesis in bacteria.

- Apoptosis Induction : In cancer cells, it can activate apoptotic pathways, potentially through mitochondrial dysfunction or activation of death receptors.

- Cytokine Modulation : The compound may alter the expression of cytokines involved in inflammation, thereby exerting anti-inflammatory effects.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Analysis

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in significant reduction in cell viability. Flow cytometry analysis demonstrated an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent.

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N,N'-Diphenethyl-terephthalamide in laboratory settings?

this compound is typically synthesized via condensation reactions. A common method involves reacting terephthaloyl chloride with diphenethylamine in an aprotic solvent (e.g., DMF or dichloromethane) under inert conditions. Purification is achieved through recrystallization using ethanol or methanol. Structural confirmation requires cross-validation with spectroscopic data (e.g., NMR, IR) and comparison to known standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identifies aromatic protons (δ 7.5–8.0 ppm) and amide protons (δ 8.5–9.0 ppm).

- FT-IR : Confirms amide bonds (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 316.36 for [M+H]+). Consistency with literature data (CAS 7154-31-6) is critical for accuracy .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation.

- Dispose of waste via certified hazardous waste services. Refer to Safety Data Sheets (SDS) for solvent-specific hazards (e.g., DMF) and compound stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Discrepancies often arise from solvent purity, temperature, or crystallinity. Methodological steps include:

Q. What experimental designs are optimal for studying the compound’s interactions with biological macromolecules?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) with proteins.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).

- Molecular Dynamics Simulations : Predicts binding modes using software like AutoDock. Follow NIH guidelines for preclinical studies to ensure reproducibility .

Q. How can stability issues during long-term storage be mitigated?

- Store under argon or nitrogen at –20°C in amber vials to prevent oxidation.

- Monitor degradation via periodic TLC or Differential Scanning Calorimetry (DSC).

- Use desiccants (e.g., silica gel) to avoid hydrolysis of amide bonds .

Q. What strategies address conflicting results in catalytic activity studies involving this compound?

- Control variables: Catalyst loading (0.1–5 mol%), temperature (±1°C), and solvent polarity.

- Replicate experiments (n ≥ 3) with statistical validation (e.g., ANOVA).

- Cross-validate using complementary assays (e.g., GC-MS for reaction yields, kinetic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.